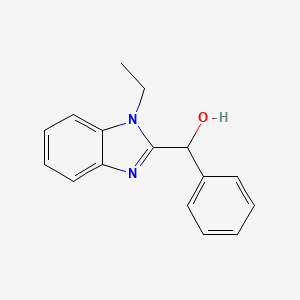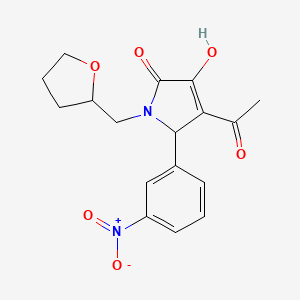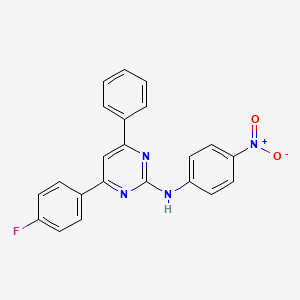![molecular formula C22H29N5O3 B5021824 N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5021824.png)
N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide, also known as JNJ-42165279, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
作用机制
The exact mechanism of action of N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide is not fully understood, but it is believed to act through multiple pathways. One of the proposed mechanisms of action is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of inflammatory mediators. Inhibition of COX-2 leads to a reduction in the production of prostaglandins, which are known to contribute to pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory and analgesic effects, this compound has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. Furthermore, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer effects.
实验室实验的优点和局限性
One of the advantages of N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide is its high potency and selectivity for COX-2 inhibition, which may make it a promising candidate for the treatment of pain and inflammation. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in clinical settings.
未来方向
Several future directions for research on N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide can be identified. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for its therapeutic applications. Furthermore, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential use in the treatment of pain, inflammation, and cancer.
合成方法
The synthesis of N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide involves a multi-step process that begins with the reaction of 4-piperidinyl hydrazine with ethyl acetoacetate to form 1-(4-piperidinyl)-3-oxobutan-1-one. This intermediate is then reacted with phenylacetic acid to form 1-(4-piperidinyl)-3-oxo-4-phenylbutanoic acid, which is then converted to the final product by reacting with N-acetylglycine and 1H-pyrazole-5-carboxylic acid.
科学研究应用
N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide has been studied extensively for its potential therapeutic applications in various disease conditions, including pain, inflammation, and cancer. Several preclinical studies have demonstrated that this compound exhibits potent anti-inflammatory and analgesic effects in animal models of acute and chronic pain. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.
属性
IUPAC Name |
N-[2-[1-(2-acetamidoacetyl)piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-17(28)23-16-22(30)26-14-11-19(12-15-26)27-20(10-13-24-27)25-21(29)9-5-8-18-6-3-2-4-7-18/h2-4,6-7,10,13,19H,5,8-9,11-12,14-16H2,1H3,(H,23,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWYTBWJFNBPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5021749.png)
![1-[2-(2-bromoethoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B5021750.png)
![N-cyclopropyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5021761.png)

![6-{3-[3-(4-ethylphenoxy)propoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5021781.png)

![N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5021792.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5021795.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-piperidinesulfonamide](/img/structure/B5021799.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5021801.png)
![N-benzyl-N-(2-hydroxyethyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5021809.png)

